molecular formula C10H6ClNO2 B055236 3-Chloroquinoline-8-carboxylic acid CAS No. 125300-42-7

3-Chloroquinoline-8-carboxylic acid

Cat. No. B055236
M. Wt: 207.61 g/mol
InChI Key: ZBCZIOIUHRRMLO-UHFFFAOYSA-N
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Description

3-Chloroquinoline-8-carboxylic acid is a chemical compound with the CAS Number: 125300-42-7 . It has a molecular weight of 207.62 and its IUPAC name is 3-chloroquinoline-8-carboxylic acid . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .


Molecular Structure Analysis

The InChI code for 3-Chloroquinoline-8-carboxylic acid is 1S/C10H6ClNO2/c11-7-4-6-2-1-3-8 (10 (13)14)9 (6)12-5-7/h1-5H, (H,13,14) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-Chloroquinoline-8-carboxylic acid is a solid substance . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Medicinal Chemistry

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the source. However, it mentions that numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .

Results or Outcomes

The review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

Microbial Metabolism

Specific Scientific Field

This application falls under the field of Microbial Metabolism .

Summary of the Application

The degradation of 3-Chloroquinoline-8-carboxylic acid by Pseudomonas spec. EK III was studied .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the source.

Results or Outcomes

The results or outcomes of this study were not detailed in the source.

Proteomics Research

Specific Scientific Field

This application falls under the field of Proteomics Research .

Summary of the Application

8-Chloroquinoline-3-carboxylic acid, a chlorinated quinoline, is used in proteomics research .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The results or outcomes of this study were not detailed in the source .

Antibacterial and Antioxidant Activities

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

A new series of [2,3’-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs were synthesized and evaluated for their antibacterial and antioxidant activities .

Methods of Application or Experimental Procedures

The compounds were synthesized by utilization of Vilsmeier–Haack, Doebner, nucleophilic substitution, and hydrolysis reactions . The structures of the synthesized compounds were determined using UV-Vis, FT-IR, and NMR .

Results or Outcomes

Seven of the synthetic compounds showed good antibacterial activity compared to ciprofloxacin, which was used as a positive control in the experiment . Compounds 4, 9, and 10 displayed the highest mean inhibition zone . The radical scavenging property of these compounds was evaluated using DPPH radical assay where compounds 9 and 20 showed the strongest activity .

Organic Synthesis

Specific Scientific Field

This application falls under the field of Organic Synthesis .

Summary of the Application

Carboxylic acids, such as 3-Chloroquinoline-8-carboxylic acid, are used in various areas of organic synthesis . They are used in the production of small molecules, macromolecules, synthetic or natural polymers, and in the modification of surfaces of nanoparticles and nanostructures .

Methods of Application or Experimental Procedures

Carboxylic acids can be natural and synthetic, can be extracted or synthesized, and present a highly polar chemical structure, active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .

Results or Outcomes

Microbial Metabolism

Summary of the Application

Bacteria have been isolated with the ability to use 3-chloroquinoline-8-carboxylic acid as the sole source of carbon and energy .

Results or Outcomes

Two metabolites of the degradation pathway have been isolated and identified .

Safety And Hazards

The safety information for 3-Chloroquinoline-8-carboxylic acid indicates that it has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H302-H315-H319-H335 . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . They have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities . Therefore, the future directions for 3-Chloroquinoline-8-carboxylic acid could involve further exploration of its potential biological and pharmaceutical activities.

properties

IUPAC Name

3-chloroquinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-7-4-6-2-1-3-8(10(13)14)9(6)12-5-7/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCZIOIUHRRMLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10154725
Record name 3-Chloroquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10154725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloroquinoline-8-carboxylic acid

CAS RN

125300-42-7
Record name 3-Chloroquinoline-8-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125300427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloroquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10154725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
PE TIBBLES, R MÜLLER, F LINGENS - 1989 - degruyter.com
… This paper reports the isolation of a Pseudomonas spec, capable of using 3-chloroquinoline-8-carboxylic acid as a sole source of carbon and energy. The degradation of this substance …
Number of citations: 9 www.degruyter.com
G Shi, Y Li, G Xi, Q Xu, Z He, Y Liu, J Zhang… - Journal of hazardous …, 2017 - Elsevier
… might be deduced as 3-chloroquinoline-8-carboxylic acid and 7-… II should be 3-chloroquinoline-8-carboxylic acid and product III … is degraded to 3-chloroquinoline-8-carboxylic acid and 8-…
Number of citations: 46 www.sciencedirect.com
F El-Dars, O Radwan - Egyptian Journal of Soil Science, 2023 - journals.ekb.eg
In the present study, the stability of quinclorac as (Queen 75% WG) during the forced thermal degradation at temperatures and forced acidic and alkaline hydrolysis was investigated. …
Number of citations: 4 journals.ekb.eg
EM GODAR, RP MARIELLA - The Journal of Organic Chemistry, 1960 - ACS Publications
Three related series of bicyclie substituted pyridines have been prepared, differing from one another in the size of the carbocyclic ring fused in the 2, 3-position. The cyclopentane, …
Number of citations: 8 pubs.acs.org
M Blaschke, A Kretzer, C Schäfer, M Nagel… - Archives of …, 1991 - Springer
… Degradation of 3chloroquinoline-8-carboxylic acid by Pseudomonas spec. EK III. Biol Chem Hoppe-Seyler 370:1191 - 1196 Trudgill PW (1969) The microbial metabolism of furans. …
Number of citations: 42 link.springer.com
C Ratledge - 2012 - books.google.com
Life on the planet depends on microbial activity. The recycling of carbon, nitrogen, sulphur, oxygen, phosphate and all the other elements that constitute living matter are continuously in …
Number of citations: 171 books.google.com
G Schwarz, F Lingens - Biochemistry of microbial degradation, 1994 - Springer
The nitrogen-containing heterocyclic compounds are a large and very heterogeneous group of biologically most important substances. They play essential roles in the fundamental …
Number of citations: 16 link.springer.com
KH Engesser, P Fischer - Biodegradation: natural and synthetic materials, 1991 - Springer
An ever increasing number of halogenated organic compounds has been produced by industry in the last few decades. These compounds are employed as biocides, for synthetic …
Number of citations: 16 link.springer.com

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